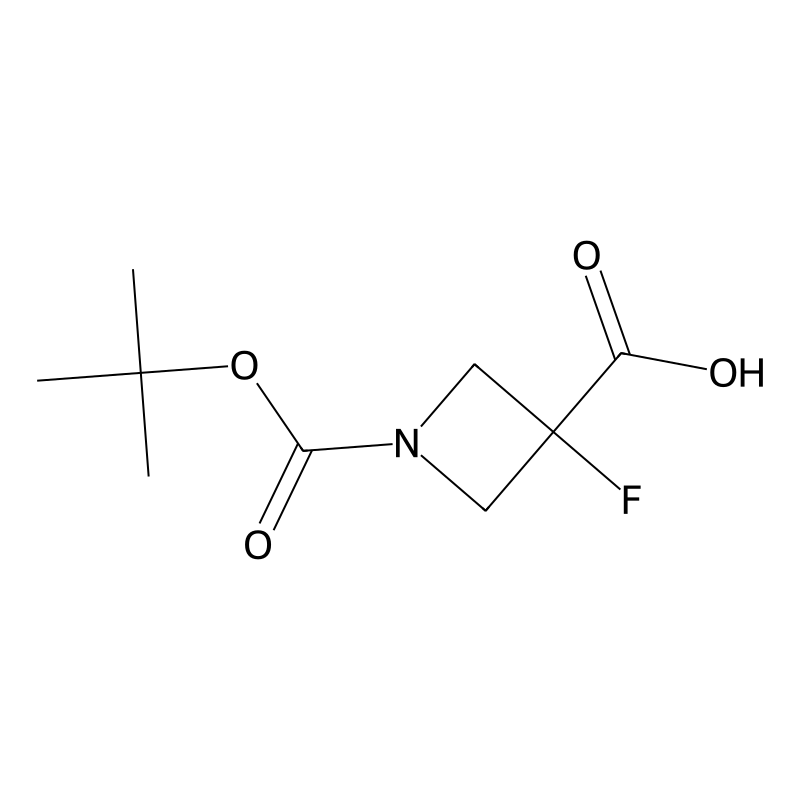

1-(Tert-butoxycarbonyl)-3-fluoroazetidine-3-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- Organic synthesis: The presence of the Boc (tert-butoxycarbonyl) protecting group suggests this molecule could be a useful intermediate in the synthesis of more complex molecules containing a fluorinated azetidine ring. Boc protecting groups are commonly used in organic synthesis due to their ability to be selectively removed under mild conditions [].

- Medicinal chemistry: Fluorine substitution can be a valuable tool in medicinal chemistry for improving the potency and metabolic stability of drug candidates []. The incorporation of a fluorinated azetidine ring into drug molecules has been explored for various therapeutic applications. 1-(Boc)-3-fluoroazetidine-3-carboxylic acid could potentially serve as a building block for the synthesis of novel fluorinated azetidine-containing drugs.

1-(Tert-butoxycarbonyl)-3-fluoroazetidine-3-carboxylic acid is a chemical compound with the molecular formula C₉H₁₄FNO₄ and a molecular weight of approximately 219.21 g/mol. This compound features a tert-butoxycarbonyl group, which is commonly used in organic synthesis to protect amines. The presence of a fluoro group on the azetidine ring enhances its reactivity and potential applications in medicinal chemistry. The compound is characterized by its unique structure, which includes a four-membered azetidine ring and a carboxylic acid functional group, making it a valuable intermediate in various

- Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat when handling the compound.

- Work in a well-ventilated fume hood.

- Avoid contact with skin and eyes.

- Follow proper chemical waste disposal procedures.

- Nucleophilic Substitution: The fluoro group can be replaced by nucleophiles under suitable conditions, allowing for the synthesis of various derivatives.

- Decarboxylation: The carboxylic acid moiety can undergo decarboxylation to yield the corresponding azetidine derivative.

- Esterification: The carboxylic acid can react with alcohols to form esters, which are useful in further synthetic applications.

These reactions highlight the compound's versatility as a synthetic building block in organic chemistry .

The synthesis of 1-(tert-butoxycarbonyl)-3-fluoroazetidine-3-carboxylic acid typically involves several steps:

- Formation of the Azetidine Ring: Starting from suitable precursors, the azetidine ring can be constructed through cyclization reactions.

- Introduction of the Fluoro Group: This can be achieved using fluorinating agents or through electrophilic fluorination methods.

- Protection of Functional Groups: The tert-butoxycarbonyl group is introduced to protect amine functionalities during subsequent reactions.

- Carboxylic Acid Formation: Final steps involve converting intermediates into the desired carboxylic acid form.

These methods emphasize the importance of careful selection of reagents and conditions to achieve high yields and purity .

1-(Tert-butoxycarbonyl)-3-fluoroazetidine-3-carboxylic acid has several applications:

- Pharmaceutical Development: It serves as an intermediate in synthesizing biologically active compounds, particularly in drug discovery.

- Chemical Research: Utilized in various organic synthesis projects due to its reactive functional groups.

- Material Science: Potential use in developing new materials or polymers with specific properties based on its chemical structure .

Interaction studies involving 1-(tert-butoxycarbonyl)-3-fluoroazetidine-3-carboxylic acid focus on its binding affinity with biological targets. These studies are crucial for understanding how modifications to the compound affect its activity and selectivity. Preliminary data suggest that compounds with similar structures may interact with enzymes or receptors involved in metabolic pathways, making them candidates for further investigation in pharmacology .

Several compounds share structural similarities with 1-(tert-butoxycarbonyl)-3-fluoroazetidine-3-carboxylic acid. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 1-tert-Butyl 3-methyl 3-fluoroazetidine-1,3-dicarboxylate | 1363382-00-6 | 0.95 |

| tert-Butyl 3-fluoro-3-formylazetidine-1-carboxylate | 1374658-52-2 | 0.90 |

| tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate | 1126650-66-5 | 0.84 |

| N-Boc-Azetidine-3-carboxylic acid | 142253-55-2 | 0.84 |

Uniqueness

The uniqueness of 1-(tert-butoxycarbonyl)-3-fluoroazetidine-3-carboxylic acid lies in its specific combination of functional groups and structural features that enhance its reactivity and potential biological activity compared to other similar compounds. The incorporation of the tert-butoxycarbonyl protecting group alongside a fluoro substituent on the azetidine ring distinguishes it from other derivatives, allowing for targeted applications in medicinal chemistry and synthetic organic chemistry .